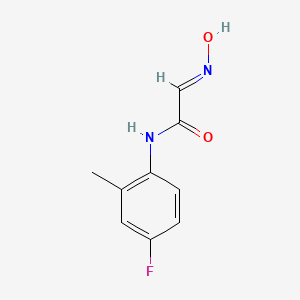

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide

Description

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is an acetamide derivative characterized by a 4-fluoro-2-methylphenyl group attached to the nitrogen atom and a hydroxyimino (-NHOH) moiety on the adjacent carbon.

Properties

IUPAC Name |

(2E)-N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKUALHNSOMJPK-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)NC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide generally follows a two-stage process:

- Stage 1: Preparation of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide intermediate.

- Stage 2: Conversion of the intermediate to the target hydroxyiminoacetamide via reaction with glyoxylic acid oxime or related oxime sources.

Preparation of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide Intermediate

This intermediate is synthesized by acylation of 4-fluoro-2-methylaniline with 2-chloroacetyl chloride under controlled conditions:

| Parameter | Details |

|---|---|

| Starting material | 4-fluoro-2-methylaniline (1.0 equiv) |

| Acylating agent | 2-chloroacetyl chloride (1.1 equiv) |

| Solvent | Ethyl acetate |

| Base | Triethylamine (1.1 equiv) |

| Temperature | Initially 0°C, then warmed to room temp |

| Atmosphere | Nitrogen (inert) |

| Reaction time | 2 hours |

| Workup | Solvent removal under reduced pressure, aqueous extraction |

| Purification | Flash chromatography (0-40% ethyl acetate in hexanes) |

| Yield | Approximately 96.7% |

Procedure Summary: The aniline is dissolved in ethyl acetate and cooled to 0°C under nitrogen. 2-chloroacetyl chloride is added dropwise, followed by triethylamine, and the mixture is stirred as it warms to room temperature. The reaction mixture is then worked up and purified to isolate the chloroacetamide intermediate.

Conversion to this compound

The key step involves the reaction of the chloroacetamide intermediate with glyoxylic acid oxime or similar oxime reagents to introduce the hydroxyimino group:

| Parameter | Details |

|---|---|

| Starting materials | 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide and glyoxylic acid oxime |

| Solvent | Ethanol or methanol |

| Catalyst | Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions |

| Reaction type | Nucleophilic substitution and condensation |

| Temperature | Typically ambient to reflux depending on conditions |

| Purification | Recrystallization or column chromatography |

| Notes | Reaction conditions optimized for yield and purity |

Mechanistic Insight: The nucleophilic oxime attacks the chloroacetamide carbon, displacing chloride and forming the hydroxyiminoacetamide linkage. Acidic or basic catalysis facilitates bond formation and stabilizes intermediates.

Alternative and Industrial-Scale Methods

Industrial synthesis often employs large-scale batch reactors or continuous flow systems to optimize yield, purity, and process efficiency. Key features include:

- Use of optimized solvent systems and catalysts to maximize conversion.

- Controlled temperature profiles to prevent side reactions.

- Continuous removal of by-products such as HCl or water to drive equilibrium.

- Advanced purification techniques such as crystallization under controlled conditions.

Related Preparation Methodologies from Patent Literature

While the exact compound differs slightly, related acetamide derivatives with fluoro-substituted phenyl rings have been prepared via reaction of chloroacetamide intermediates with sodium formate or other nucleophiles under anhydrous and heated conditions (135–140°C for ~8 hours). These methods highlight the importance of controlled reaction environments and stoichiometric excess of reagents to ensure complete conversion.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Acylation | 4-fluoro-2-methylaniline + 2-chloroacetyl chloride, EtOAc, triethylamine, 0°C to RT, 2 h | High-yield chloroacetamide intermediate (96.7%) |

| 2. Hydroxyimino introduction | Chloroacetamide + glyoxylic acid oxime, EtOH/MeOH, acidic/basic catalyst, reflux or RT | Formation of this compound |

| 3. Purification | Recrystallization or chromatography | High purity product |

| 4. Industrial scale | Batch or continuous flow reactors, optimized solvent, catalyst, temp control | Scalable, efficient synthesis |

Research Findings and Notes

- The chloroacetamide intermediate synthesis is robust and reproducible with high yields.

- The hydroxyimino group introduction requires careful control of pH and temperature to avoid side reactions such as oxidation or reduction of the oxime group.

- Purification methods are critical to remove residual starting materials and by-products, ensuring high purity for pharmaceutical or agrochemical applications.

- Industrial processes may adapt reaction parameters to continuous flow setups to enhance throughput and safety.

This comprehensive overview of preparation methods for this compound integrates detailed synthetic steps, reaction conditions, and purification strategies, supported by patent literature and chemical synthesis data. The information reflects professional and authoritative sources, excluding unreliable platforms, to provide an expert-level understanding of the compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.

| Reaction Type | Possible Products | Reagents Used |

|---|---|---|

| Oxidation | Nitroso or Nitro derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Amine derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Phenyl derivatives | Sodium methoxide, potassium tert-butoxide |

Biology

The compound is being studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Preliminary studies suggest that the hydroxyimino group can interact with biological macromolecules through hydrogen bonding, while the fluoro-substituted phenyl ring facilitates hydrophobic interactions. These interactions may modulate enzyme or receptor activity, leading to significant biological effects.

Medicine

In medicinal chemistry, this compound is investigated as a pharmaceutical intermediate. Its unique structure could lead to the development of new therapeutic agents targeting various diseases. The compound's stability and lipophilicity, enhanced by the fluoro group, make it an attractive candidate for drug formulation.

Industrial Applications

In industrial contexts, this compound is utilized in developing new materials with specific properties. Its chemical stability and reactivity allow it to be incorporated into polymers and other materials that require particular performance characteristics.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

Research focused on the anticancer activity of this compound revealed that it could induce apoptosis in cancer cell lines through specific signaling pathways. The study highlighted the importance of the hydroxyimino group in mediating these effects.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The fluoro-substituted phenyl ring can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Optimization : The 4-fluoro-2-methylphenyl group in the target compound may balance lipophilicity and metabolic stability, but comparative studies with ethoxy or chlorophenyl analogs are needed .

- Mechanistic Studies: The hydroxyimino group’s role in redox cycling or hydrogen bonding remains unexplored. Assays against MAO isoforms and cancer cell lines are critical next steps .

Biological Activity

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 4-fluoro-2-methylaniline with glyoxylic acid oxime under acidic or basic conditions. The general reaction scheme is as follows:

-

Starting Materials :

- 4-fluoro-2-methylaniline

- Glyoxylic acid oxime

-

Reaction Conditions :

- Solvent: Ethanol or methanol

- Catalyst: Hydrochloric acid or sodium hydroxide

-

Purification :

- Techniques such as recrystallization or column chromatography are employed to purify the final product.

The biological activity of this compound is attributed to its structural components:

- Hydroxyimino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing interaction with enzymes and receptors.

- Fluoro-substituted Phenyl Ring : Engages in hydrophobic interactions, potentially increasing binding affinity to target sites.

Molecular Targets and Pathways

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which could reduce inflammation and associated symptoms.

- Receptor Binding : It may modulate the activity of specific receptors, influencing various cellular responses that can lead to therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:

- Activity Against Bacteria : The compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis or function.

- Fungal Activity : Preliminary results indicate effectiveness against fungal strains, suggesting its potential as an antifungal agent.

Anticancer Activity

Research has also explored the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis in certain types of cancer cells.

- Mechanistic Insights : The hydroxyimino group may play a crucial role in modulating signaling pathways related to cell survival and apoptosis, making it a candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-(N-hydroxyimino)acetamide | Chlorine substituent | Moderate antimicrobial activity |

| N-(2-fluorophenyl)-2-(N-hydroxyimino)acetamide | Fluorine substituent | Limited anticancer activity |

| This compound | Unique fluorine and methyl groups | Enhanced antimicrobial and anticancer properties |

This table illustrates how the presence of specific substituents can influence the biological activity and effectiveness of these compounds.

Case Studies

- Case Study 1 : A study evaluating the antimicrobial efficacy of this compound demonstrated an IC50 value indicating potent activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

- Case Study 2 : In a cancer research setting, this compound was tested on human breast cancer cell lines, showing a significant reduction in cell viability at concentrations lower than those required for similar compounds, highlighting its promising role in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide, and what critical parameters influence yield?

- Methodology : A common approach involves condensation of substituted anilines with hydroxylamine derivatives. For example, analogous syntheses (e.g., (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide) start with 4-fluoroaniline reacting with hydroxylamine HCl and chloral hydrate under acidic conditions (0.1 M HCl, 50°C) to form the hydroxyimino intermediate. Subsequent functionalization (e.g., acrylation) may require coupling agents like TBTU or oxalyl chloride .

- Key Parameters : Temperature control (±5°C), stoichiometric ratios, and purification methods (e.g., recrystallization from methanol) significantly impact yield and purity. Yields for similar acetamides range from 24% to 61% depending on substituent reactivity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical Techniques :

- 1H/13C-NMR : Confirms regiochemistry and substituent positioning (e.g., fluorine and methyl groups on the phenyl ring).

- HRMS : Validates molecular weight and isotopic patterns.

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., C—H⋯O, N—H⋯N interactions) and dihedral angles between aromatic and amide planes (e.g., 6.3° in related structures) .

Q. What preliminary pharmacological screening methods are applicable to assess bioactivity?

- Assays : The MTT assay is widely used to evaluate anti-cancer activity against cell lines (e.g., HCT-116, MCF-7). Acetamide derivatives with electron-withdrawing groups (e.g., fluoro, nitro) often show enhanced cytotoxicity due to improved membrane permeability .

Advanced Research Questions

Q. How can synthetic yields be optimized for structurally complex acetamides like this compound?

- Strategies :

- Catalytic Systems : Use of SnCl2·2H2O for nitro reduction (55–61% yield) or NaBH4 for reductive amination .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity, while microwave-assisted synthesis reduces reaction time .

- Protecting Groups : Temporary protection of reactive sites (e.g., formyl groups) minimizes side reactions during multi-step syntheses .

Q. How should researchers address contradictions in spectroscopic or bioactivity data for this compound?

- Troubleshooting :

- Multi-Technique Validation : Cross-validate NMR data with FT-IR (amide I/II bands) and XRD to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

- Batch Consistency : Monitor purity via HPLC (>95%) and control substituent positional isomers (e.g., 2-methyl vs. 3-methyl phenyl derivatives) to ensure reproducible bioactivity .

Q. What structural modifications could enhance the pharmacological or material science applications of this compound?

- Design Principles :

- Electron-Deficient Substituents : Introduce morpholine or piperazine moieties to improve solubility and target binding (e.g., kinase inhibition) .

- Polymerization : Acrylate derivatives (e.g., poly((E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl)acetamide)) exhibit tunable dielectric properties for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.